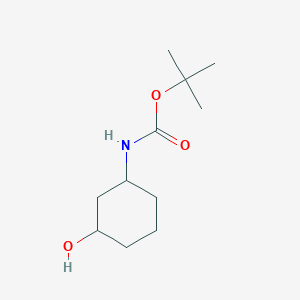

叔丁基(3-羟基环己基)氨基甲酸酯

描述

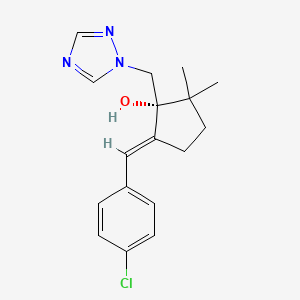

Synthesis Analysis

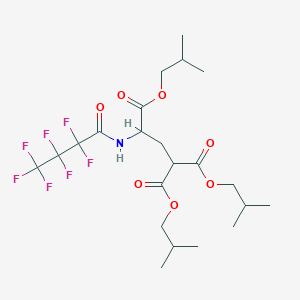

The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for CCR2 antagonists, employs iodolactamization as a key step. This method highlights the compound's role in producing highly functionalized intermediates with potential therapeutic applications (Campbell et al., 2009).

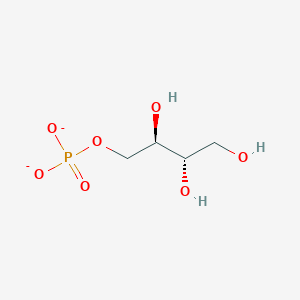

Molecular Structure Analysis

The molecular structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate has been elucidated, demonstrating its significance as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Crystal structure analysis confirms the relative substitution of the cyclopentane ring, highlighting its importance in synthetic chemistry (Ober et al., 2004).

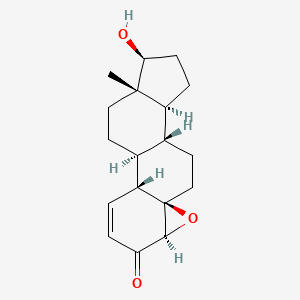

Chemical Reactions and Properties

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, showcasing their reactivity with organometallics to produce N-(Boc)hydroxylamines. This property underlines their utility as versatile building blocks in organic synthesis, enabling a range of chemical transformations (Guinchard et al., 2005).

Physical Properties Analysis

The synthesis and reactions of silyl carbamates reveal the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This research provides insights into the physical properties and reactivity of tert-butyl (3-hydroxycyclohexyl)carbamate derivatives, emphasizing their role in the modification of protecting groups under mild conditions (Sakaitani & Ohfune, 1990).

Chemical Properties Analysis

The compound tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, serving as an intermediate in natural product synthesis, demonstrates the compound's chemical versatility and its importance in synthesizing compounds with cytotoxic activity against human carcinoma cell lines. This synthesis, from L-Serine, through various steps including esterification and Corey-Fuchs reaction, underscores the compound's utility in complex organic syntheses (Tang et al., 2014).

科学研究应用

分解和环境修复

叔丁基化合物(如叔丁基(3-羟基环己基)氨基甲酸酯)的一项重大科学研究应用涉及环境修复和对环境污染物分解过程的研究。Hsieh 等人 (2011) 探索了叔丁基甲酸酯相关化合物甲基叔丁基醚 (MTBE) 的分解,方法是在冷等离子体反应器中添加氢气。他们的研究证明了应用射频 (RF) 等离子体反应器技术分解和将 MTBE 转化成危害较小物质的可行性,为叔丁基氨基甲酸酯化合物在环境清理工作中的潜在应用提供了见解 (Hsieh 等人,2011).

生物降解和环境归宿

对相关醚类生物降解和环境归宿的研究为理解叔丁基氨基甲酸酯化合物在自然环境中的行为提供了基础。Thornton 等人 (2020) 综述了土壤和地下水中叔丁基乙基醚 (ETBE) 的生物降解和归宿,重点介绍了微生物在好氧条件下降解 ETBE 的能力。这表明微生物降解途径可能也适用于叔丁基氨基甲酸酯,强调了它们的环境影响和生物修复技术的可能性 (Thornton 等人,2020).

水解和代谢稳定性

氨基甲酸酯(包括叔丁基氨基甲酸酯)的代谢水解和稳定性已得到广泛研究,以了解它们在生物系统中的行为。Vacondio 等人 (2010) 对各种氨基甲酸酯的分子结构与代谢稳定性之间的关系进行了定性分析,提供了叔丁基氨基甲酸酯如何在生物体中代谢或水解的见解。这项研究有助于预测氨基甲酸酯类药物或前药的代谢不稳定性或稳定性,从而辅助其开发 (Vacondio 等人,2010).

非色谱生物分离工艺

叔丁基氨基甲酸酯由于其独特的结构特性,还可以在非色谱生物分离工艺中得到应用。Yan 等人 (2018) 讨论了三相分配 (TPP) 作为一种分离和纯化生物活性分子的新兴技术,其中叔丁基化合物可能发挥作用。这篇综述强调了 TPP 的效率、经济性和可扩展性,这可能适用于叔丁基氨基甲酸酯化合物在蛋白质、酶和其他生物活性分子的分离和纯化中 (Yan 等人,2018).

安全和危害

属性

IUPAC Name |

tert-butyl N-(3-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKYKMHCKDLTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620219 | |

| Record name | tert-Butyl (3-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

610302-03-9 | |

| Record name | tert-Butyl (3-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-hydroxycyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(9R,10S,13R,17R)-3-hydroxy-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1257759.png)

![(3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,15Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1257765.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]phenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1257768.png)

![methyl (15R,16R,18S)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1257769.png)

![(Z,2Z)-4-amino-2-[amino(phenylsulfanyl)methylidene]-3-isocyano-4-phenylsulfanylbut-3-enenitrile](/img/structure/B1257770.png)